
5-Acetyl-6-methylpyridine-2,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-6-methylpyridine-2,3-dicarboxylic acid is an organic compound with a unique structure that includes a pyridine ring substituted with acetyl, methyl, and dicarboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-6-methylpyridine-2,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester using N-bromosuccinimide (NBS) as the brominating reagent and azobisisobutyronitrile (AIBN) as an initiator . This is followed by further functional group transformations to introduce the acetyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs, possibly through continuous flow chemistry techniques or the use of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
5-Acetyl-6-methylpyridine-2,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The bromination of the methyl group can lead to further substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing ketones to alcohols.
Substitution: N-bromosuccinimide (NBS) is used for bromination reactions.
Major Products Formed
Oxidation: 5-Acetyl-6-carboxypyridine-2,3-dicarboxylic acid.
Reduction: 5-Hydroxy-6-methylpyridine-2,3-dicarboxylic acid.
Substitution: 5-Bromo-6-methylpyridine-2,3-dicarboxylic acid.
Applications De Recherche Scientifique
5-Acetyl-6-methylpyridine-2,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: May be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Acetyl-6-methylpyridine-2,3-dicarboxylic acid involves its interaction with various molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the pyridine ring can engage in coordination with metal ions. These interactions can influence biochemical pathways and enzyme activities, although detailed studies are required to fully elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methylpyridine-2,3-dicarboxylic acid: Similar structure but lacks the acetyl group.
5-Methylpyridine-2,3-dicarboxylic acid: Similar structure but lacks both the acetyl and methyl groups.
Propriétés
Numéro CAS |
113052-06-5 |
|---|---|
Formule moléculaire |
C10H9NO5 |
Poids moléculaire |
223.18 g/mol |
Nom IUPAC |
5-acetyl-6-methylpyridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C10H9NO5/c1-4-6(5(2)12)3-7(9(13)14)8(11-4)10(15)16/h3H,1-2H3,(H,13,14)(H,15,16) |
Clé InChI |
ZRXSEUZQYFSUHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1C(=O)C)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


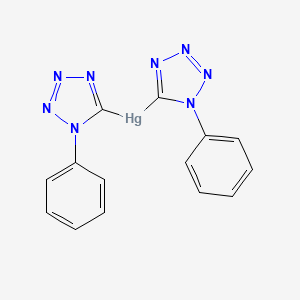

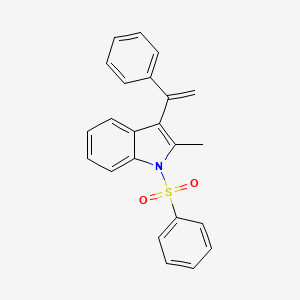
![2-[(Phenylselanyl)methyl]octahydro-1-benzofuran](/img/structure/B14303438.png)
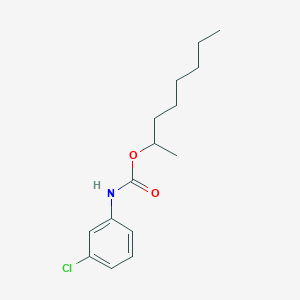
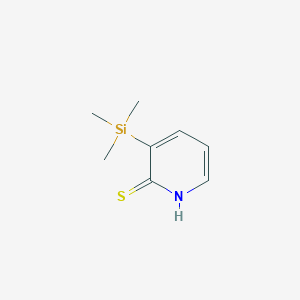
![8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile](/img/structure/B14303468.png)

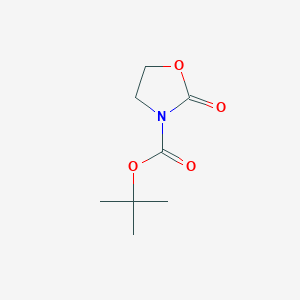
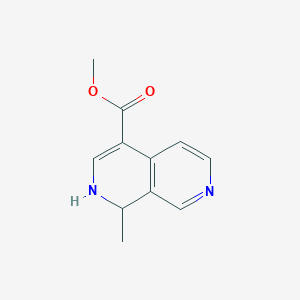
![Phenol, 2-methoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14303484.png)
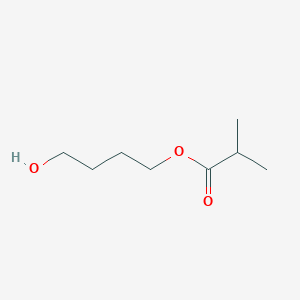
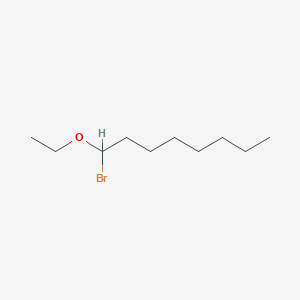
![1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane](/img/structure/B14303497.png)
